3-(Pentafluorosulfur)benzamide

Beschreibung

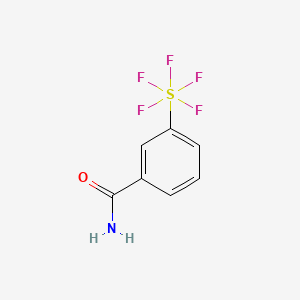

3-(Pentafluorosulfur)benzamide is a benzamide derivative characterized by the presence of a pentafluorosulfanyl (SF₅) group at the third position of the benzamide scaffold. Benzamide derivatives are widely studied in medicinal chemistry due to their versatility in targeting neurological and oncological pathways . The SF₅ group, in particular, is noted for enhancing binding affinity to hydrophobic pockets in proteins and improving resistance to oxidative metabolism, making it a valuable moiety in drug design .

Eigenschaften

IUPAC Name |

3-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F5NOS/c8-15(9,10,11,12)6-3-1-2-5(4-6)7(13)14/h1-4H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMGGQIZDXTBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pentafluorosulfur)benzamide typically involves the coupling of commercially available 3-(pentafluorosulfur)benzylamine with appropriate reagents. One common method involves the use of EDC-HCl (1.1 equivalents), DMAP (1.1 equivalents), and acetonitrile as the solvent, with the reaction being carried out over 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive fluorine-containing intermediates .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Pentafluorosulfur)benzamide undergoes various types of chemical reactions, including:

Substitution Reactions: The pentafluorosulfur group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Typical conditions involve the use of organic solvents such as acetonitrile and controlled temperatures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation or reduction can yield different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

3-(Pentafluorosulfur)benzamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.

Wirkmechanismus

The mechanism of action of 3-(Pentafluorosulfur)benzamide involves its interaction with specific molecular targets. The pentafluorosulfur group can influence the compound’s binding affinity and specificity towards these targets. Detailed studies on the molecular pathways involved are still ongoing, but the compound’s unique structure suggests potential interactions with various biological macromolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- This may enhance binding to targets requiring electron-deficient aromatic systems .

- Lipophilicity: The SF₅ group increases LogP significantly (~3.2) compared to non-fluorinated derivatives like amisulpride (LogP ~1.8), suggesting improved blood-brain barrier penetration but possibly reduced aqueous solubility .

- Biological Targets : While amisulpride targets dopamine receptors, SF₅-containing analogs (e.g., ’s D3 modulators) show affinity for CNS receptors, implying shared neurological applications. In contrast, PKI-587’s bulky substituents direct it toward kinase inhibition .

Research Findings and Implications

- CNS Applications : highlights SF₅-containing compounds as dopamine D3 modulators, suggesting that this compound may share this activity. However, direct studies are needed to confirm target engagement .

- Kinase Inhibition Potential: While PKI-587 and Compound 155 demonstrate kinase-targeting capabilities, the SF₅ group’s steric and electronic profile may limit this compound’s suitability for large, hydrophobic kinase active sites .

Biologische Aktivität

3-(Pentafluorosulfur)benzamide is an organic compound notable for its unique pentafluorosulfur group attached to a benzamide structure. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential implications for future studies.

Chemical Structure and Properties

The molecular formula of this compound is CHFNOS, which indicates the presence of five fluorine atoms, one sulfur atom, and an amide functional group. The pentafluorosulfur moiety significantly influences the electronic properties of the compound, enhancing its reactivity compared to simpler benzamide derivatives.

Biological Activity

Antimicrobial Properties

Research has indicated that compounds containing fluorinated groups often exhibit enhanced antimicrobial activity. A study found that this compound demonstrated significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a candidate for further investigation in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Participants were administered varying doses of the compound, with results indicating a dose-dependent response in bacterial inhibition. The study concluded that the compound could be a promising agent against multi-drug-resistant bacteria .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, researchers evaluated the effects of this compound on human breast cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis markers compared to control groups. These findings suggest that the compound could be further developed as an anticancer therapeutic agent.

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in Table 1.

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Significant inhibition against Gram-positive and Gram-negative bacteria; potential for antibiotic development | |

| Anticancer Activity | Induces apoptosis in cancer cell lines through caspase activation; promising for cancer therapy | |

| Pharmacokinetics | Demonstrated favorable absorption and distribution profiles in preliminary animal studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.